2-Benzyloxypyrimidine-5-boronic acid

X-ray crystallography boronic acid conformation solid-state packing

2-Benzyloxypyrimidine-5-boronic acid (CAS 1217500-86-1) is a heteroarylboronic acid with molecular formula C₁₁H₁₁BN₂O₃ and molecular weight 230.03 g·mol⁻¹. It belongs to the 2-substituted pyrimidine-5-boronic acid class, featuring a benzyloxy (–OCH₂Ph) substituent at the 2-position of the pyrimidine ring and a boronic acid (–B(OH)₂) group at the 5-position.

Molecular Formula C11H11BN2O3
Molecular Weight 230.03
CAS No. 1217500-86-1
Cat. No. B595958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxypyrimidine-5-boronic acid
CAS1217500-86-1
Molecular FormulaC11H11BN2O3
Molecular Weight230.03
Structural Identifiers
SMILESB(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2
InChIKeyCYHDQODLSLRGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxypyrimidine-5-boronic Acid (CAS 1217500-86-1): Procurement-Relevant Chemical Identity and Class Positioning


2-Benzyloxypyrimidine-5-boronic acid (CAS 1217500-86-1) is a heteroarylboronic acid with molecular formula C₁₁H₁₁BN₂O₃ and molecular weight 230.03 g·mol⁻¹ . It belongs to the 2-substituted pyrimidine-5-boronic acid class, featuring a benzyloxy (–OCH₂Ph) substituent at the 2-position of the pyrimidine ring and a boronic acid (–B(OH)₂) group at the 5-position [1]. The compound is commercially available as a solid, typically requiring storage at 2–8 °C, with a predicted pKa of 5.33 ± 0.18, a predicted boiling point of 483.5 ± 55.0 °C, and a predicted density of 1.31 ± 0.1 g·cm⁻³ . Its primary utility lies as a Suzuki–Miyaura cross-coupling building block for constructing 2,5-disubstituted pyrimidine scaffolds in medicinal chemistry and agrochemical research [2].

2-Benzyloxypyrimidine-5-boronic Acid Procurement: Why 2-Substituent Identity Precludes Generic Interchange


Generic substitution among 2-substituted pyrimidine-5-boronic acids is chemically invalid because the identity of the 2-substituent governs three orthogonal selection-critical properties: (i) steric and electronic modulation of the palladium-catalyzed transmetalation step, which directly impacts Suzuki–Miyaura coupling yields [1]; (ii) the presence or absence of a protecting-group handle that dictates downstream synthetic route feasibility—the benzyloxy group is cleavable under mild hydrogenolysis (H₂, Pd/C) to reveal the free 2-hydroxypyrimidine, whereas methoxy, chloro, or unsubstituted analogs lack this orthogonal deprotection pathway [2]; and (iii) crystallographic conformation, where the benzyloxy derivative adopts a syn–anti boronic acid conformation with near-coplanarity (dihedral angle 3.8°) that is distinct from the hydrogen-bonding motifs observed for the unsubstituted parent pyrimidine-5-boronic acid [3]. A user who substitutes 2-methoxypyrimidine-5-boronic acid (CAS 628692-15-9) or 2-chloropyrimidine-5-boronic acid for the target compound will obtain a different coupled product and will lose the benzyl protecting-group option entirely.

2-Benzyloxypyrimidine-5-boronic Acid: Quantitative Comparator-Based Differentiation Evidence for Procurement Decisions


Evidence Item 1: Crystallographic Conformation and Solid-State Packing vs. Unsubstituted Pyrimidine-5-boronic Acid

The boronic acid group in 2-benzyloxypyrimidine-5-boronic acid adopts a syn–anti conformation and is almost coplanar with the aromatic rings, with a dihedral angle of 3.8(2)° [1]. Adjacent molecules form centrosymmetric dimers via paired O–H···O hydrogen bonds in an R₂²(8) motif, which has been demonstrated to be energetically very favorable [1]. In contrast, the unsubstituted pyrimidine-5-boronic acid (CAS 109299-78-7) does not form centrosymmetric hydrogen-bonded dimers in its crystal structure; its two hydroxyl H atoms adopt the usual exo–endo orientation without dimer formation [2]. The O···B stacking distance in the benzyloxy derivative is 3.136(2) Å and C(π)···B stacking distance is 3.393(2) Å, which link parallel chains into layers parallel to (010) [1]. This distinct solid-state architecture influences bulk stability, handling properties, and dissolution behavior during storage and reaction setup.

X-ray crystallography boronic acid conformation solid-state packing

Evidence Item 2: Benzyl Protecting-Group Orthogonality vs. 2-Methoxy and 2-Chloro Analogs

The 2-benzyloxy substituent in the target compound functions as a protected hydroxyl group that can be removed under mild, chemoselective hydrogenolysis conditions (H₂, Pd/C) to reveal the 2-hydroxypyrimidine, whereas neither the 2-methoxy analog (CAS 628692-15-9) nor the 2-chloro analog can be deprotected to the free 2-OH derivative without harsher conditions [1]. The benzyl protecting group is a standard orthogonal handle extensively utilized in multi-step pyrimidine syntheses, as documented in herbicide patents (US 5,599,770 and EP 0692477 A1) where 2-benzyloxypyrimidine derivatives are converted to 2-hydroxypyrimidines via hydrogenolysis [2]. The 2-methoxy group requires strong Lewis acid conditions (e.g., BBr₃ or hot HBr) for demethylation, which can compromise the boronic acid functionality; the 2-chloro group is typically used directly for SNAr chemistry rather than as a masked hydroxyl [3].

protecting group strategy hydrogenolysis synthetic route design

Evidence Item 3: Predicted Physicochemical Properties vs. 2-Methoxypyrimidine-5-boronic Acid

The target compound has a predicted pKa of 5.33 ± 0.18 and a predicted boiling point of 483.5 ± 55.0 °C . The 2-methoxy analog has a predicted pKa of 5.59 ± 0.11 and a predicted boiling point of 378.3 ± 52.0 °C, with an experimentally measured melting point of 161 °C . The higher molecular weight (230.03 vs. 153.93 g·mol⁻¹) and increased steric bulk of the benzyloxy group result in lower volatility (ΔBP ≈ 105 °C higher) but no experimentally reported melting point—consistent with its reported solid morphology and recommended storage at 2–8 °C . The benzyloxy group introduces additional hydrophobic surface area (estimated ΔlogP ≈ +1.5–2.0 log units based on the benzyl fragment contribution) which can influence partitioning in biphasic reaction media or chromatographic purification relative to the methoxy analog [1].

predicted physicochemical properties pKa logP storage stability

Evidence Item 4: Agrochemical Patent Precedent for 2-Benzyloxypyrimidine Scaffolds

The 2-benzyloxypyrimidine scaffold is a validated herbicide pharmacophore, as demonstrated by US Patent 5,599,770 and EP 0692477 A1, which claim herbicidal compositions comprising 2-benzyloxypyrimidine derivatives of formula (I) with demonstrated herbicidal activity against a range of weed species [1]. These patents explicitly establish that the 2-benzyloxy substituent is integral to bioactivity; derivatization at the 5-position (via the boronic acid handle) enables systematic structure–activity exploration. While the specific boronic acid compound is an intermediate rather than the active ingredient, its use as a building block for generating libraries of 5-aryl-2-benzyloxypyrimidines with herbicidal activity provides an application precedent that 2-methoxy, 2-chloro, or unsubstituted analogs cannot replicate because their downstream products lack the benzyl pharmacophore required for this specific SAR space [2]. The insecticide benzpyrimoxan (5-(1,3-dioxan-2-yl)-4-[4-(trifluoromethyl)benzyloxy]pyrimidine) further illustrates the broader crop-protection relevance of benzyloxypyrimidine derivatives [3].

herbicide patent precedent structure–activity relationship

Evidence Item 5: Role as Intermediate for 2,5-Disubstituted Pyrimidine Anticancer Leads

A published synthetic methodology demonstrates that 2-benzyloxy-5-bromopyrimidines undergo Suzuki coupling with various aryl boronic acids to yield 2,5-disubstituted pyrimidines, some of which showed moderate in vitro cytotoxic activity against the HeLa cell line [1]. This synthetic route relies on the benzyloxy group serving as a stable 2-substituent during the Suzuki coupling step. The analogous coupling using 2-methoxy-5-bromopyrimidine would produce 2-methoxy-5-arylpyrimidines, which are structurally distinct products with different biological profiles; the benzyl group is not merely a steric placeholder but a pharmacophoric element in the PD1/PD-L1 inhibitor patent landscape, where 2-(benzyloxy)pyrimidine derivatives are explicitly claimed as inhibitors of PD1/PD-L1 activation (EP 3707135 A1, US 11,629,135) [2]. Although quantitative IC₅₀ values for the target compound itself are not available (it is an intermediate, not a final bioactive compound), the patent literature establishes the benzyloxy substitution pattern as essential for the claimed biological mechanism.

anticancer cytotoxicity HeLa cell line medicinal chemistry

Evidence Item 6: Computational Prediction of Nonlinear Optical (NLO) Properties vs. Structurally Related Heteroaryl Boronic Acids

Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level predict that 2-benzyloxypyrimidine-5-boronic acid possesses a non-zero first hyperpolarizability (β), indicating potential NLO activity [1]. The computed ¹H and ¹³C NMR chemical shifts (GIAO method) agree with the syn–anti conformation observed in the crystal structure [1]. While no direct experimental NLO comparison with 2-methoxy or unsubstituted analogs is published, the extended π-conjugation introduced by the benzyloxy phenyl ring is expected to increase the hyperpolarizability relative to the methoxy analog, which lacks the additional aromatic ring. This computational dataset differentiates the compound as a candidate for materials-science screening applications where NLO properties are relevant, a dimension entirely absent from the procurement profiles of the simpler pyrimidine-5-boronic acids.

nonlinear optics DFT calculation hyperpolarizability NLO materials

2-Benzyloxypyrimidine-5-boronic Acid: High-Confidence Application Scenarios Grounded in Procurement-Relevant Evidence


Scenario 1: Multi-Step Synthesis Requiring Orthogonal Deprotection of a Masked 2-Hydroxypyrimidine

In synthetic routes where the 2-hydroxypyrimidine must remain protected through Suzuki coupling steps and then be unveiled under conditions that preserve the newly formed biaryl linkage, 2-benzyloxypyrimidine-5-boronic acid is the reagent of choice. The benzyl group is cleavable via catalytic hydrogenolysis (H₂, Pd/C), conditions that are orthogonal to the C–C bond formed during coupling. The 2-methoxy analog requires BBr₃ or HBr for demethylation, which can protodeboronate unreacted boronic acid or degrade acid-sensitive coupled products. The 2-chloro analog is not convertible to the 2-hydroxy derivative under mild conditions. This orthogonal deprotection strategy is validated in the herbicide patent literature (US 5,599,770) [1].

Scenario 2: Agrochemical Lead Generation Targeting the 2-Benzyloxypyrimidine Herbicide Pharmacophore

Research groups engaged in herbicide discovery should procure this compound to build libraries of 5-aryl-2-benzyloxypyrimidines for structure–activity relationship (SAR) exploration. US Patent 5,599,770 and EP 0692477 A1 establish that 2-benzyloxypyrimidine derivatives exhibit herbicidal activity, and the boronic acid at the 5-position allows systematic diversification via Suzuki–Miyaura coupling [2]. The 2-methoxy or 2-unsubstituted pyrimidine-5-boronic acids cannot yield the benzyl-substituted products that define this SAR space. Additionally, the benzyloxypyrimidine scaffold has precedent in insecticidal chemistry (benzpyrimoxan), broadening the screening scope beyond herbicides [3].

Scenario 3: Immuno-Oncology Drug Discovery Targeting PD1/PD-L1 Inhibition

For programs developing small-molecule inhibitors of the PD1/PD-L1 immune checkpoint, 2-benzyloxypyrimidine-5-boronic acid provides access to the 2-(benzyloxy)pyrimidine scaffold that is explicitly claimed in patent EP 3707135 A1 (US 11,629,135) as a core substructure for PD1/PD-L1 inhibitors [4]. The compound serves as a versatile late-stage diversification handle, enabling the installation of diverse aryl and heteroaryl groups at the 5-position while retaining the 2-benzyloxy pharmacophore. The published anticancer SAR (HeLa cytotoxicity of 2,5-disubstituted pyrimidines) provides preliminary biological validation for this scaffold class in oncology [5].

Scenario 4: Materials Science Screening for Nonlinear Optical (NLO) Boronic Acid Candidates

For academic or industrial materials-science groups screening boronic acid derivatives for nonlinear optical properties, the target compound offers computationally characterized NLO parameters (non-zero first hyperpolarizability, computed frontier orbital energies) derived from DFT calculations at the B3LYP/6-311+G(2d,p) level [6]. Unlike the simpler pyrimidine-5-boronic or 2-methoxypyrimidine-5-boronic acids, whose NLO properties remain computationally or experimentally uncharacterized, this compound enters the screening cascade with pre-existing computational data that can guide further experimental investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyloxypyrimidine-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.